Oxisuran

概要

準備方法

合成経路と反応条件

オキシスランは、いくつかの合成経路を通じて合成することができます。一般的な方法の1つは、制御された条件下で2-ピリジンカルボキシアルデヒドとメチルスルフィニル酢酸を反応させることを含みます。 この反応は通常、触媒を必要とし、完全な転換を確実にするために高温で行われます。 .

工業生産方法

工業的な環境では、オキシスランの生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終製品が要求される基準を満たすことを確認するための精製、結晶化、および品質管理などの手順が含まれます。 .

化学反応解析

反応の種類

オキシスランは、次のようなさまざまな化学反応を起こします。

酸化: オキシスランは酸化されてスルホキシドおよびスルホンを生成することができます。

還元: オキシスランは還元されてチオエーテルを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドおよびスルホン。

還元: チオエーテル。

置換: さまざまな置換ピリジン誘導体.

科学研究への応用

オキシスランは、その免疫抑制特性について広く研究されています。オキシスランは、液性免疫に影響を与えることなく、組織媒介性免疫反応を抑制することが示されています。 これは、免疫反応の研究と、自己免疫疾患や臓器移植における潜在的な治療的用途において、貴重な化合物となっています。 .

腫瘍学では、オキシスランは、免疫応答を調節することにより腫瘍の増殖を阻害する可能性について調査されています。 オキシスランは、げっ歯類の癌発生バイオアッセイで使用されており、腫瘍の発達に対する長期的な影響を研究しています。 .

化学反応の分析

Types of Reactions

Oxisuran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thioethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Immunosuppressive Properties

Oxisuran has been studied for its immunosuppressive capabilities, particularly in the context of cell-mediated immunity. Research indicates that this compound selectively suppresses T cell activity, which is crucial for the rejection of transplanted tissues.

-

Case Study: Allograft Prolongation

In a study examining the effects of this compound on allograft survival, it was found that administration of this compound significantly prolonged graft survival in animal models by inhibiting cell-mediated hypersensitivity responses . -

Mechanism of Action

The immunosuppressive action is believed to be linked to its selective toxicity towards T cells, as demonstrated in vitro where this compound exhibited a lymphotoxic effect at specific concentrations . This characteristic positions this compound as a potential candidate for therapeutic applications in transplant medicine.

Biochemical Mechanisms

Research into the biochemical interactions of this compound reveals insights into its metabolic pathways and conformational behavior:

-

Synthesis and Metabolism

This compound undergoes metabolic transformations that yield various derivatives. A study detailed the synthesis of this compound metabolites and their conformational analysis, suggesting a new stereochemical pathway for its reduction reactions . -

Toxicological Profile

This compound's toxicity profile was evaluated, indicating that it can affect cellular viability at higher concentrations while maintaining specificity towards T lymphocytes. This specificity is critical for minimizing adverse effects in therapeutic settings .

Therapeutic Implications

Given its immunosuppressive properties and biochemical behavior, this compound has potential applications in several therapeutic areas:

-

Transplantation Medicine

Owing to its ability to prolong allograft survival, this compound could be developed as an adjunct therapy in organ transplantation to prevent rejection . -

Autoimmune Diseases

The immunosuppressive effects may also be beneficial in treating autoimmune disorders where modulation of the immune response is necessary.

Table 1: Summary of this compound Studies

作用機序

オキシスランの作用機序は、視床下部-下垂体-副腎軸の刺激を含み、コルチコステロンレベルの上昇につながります。これは、主に単核食細胞系によって媒介される免疫抑制効果をもたらします。 この化合物は、副腎の活動を調節することにより、間接的に免疫反応に影響を与えます。 .

類似の化合物との比較

オキシスランは、その選択的な免疫抑制特性においてユニークです。類似の化合物には以下が含まれます。

アザチオプリン: 臓器移植や自己免疫疾患に使用される別の免疫抑制剤。

シクロホスファミド: 化学療法薬および免疫抑制剤。

メトトレキセート: がん治療や自己免疫疾患に使用されます。

類似化合物との比較

Oxisuran is unique in its selective immunosuppressive properties. Similar compounds include:

Azathioprine: Another immunosuppressive agent used in organ transplantation and autoimmune diseases.

Cyclophosphamide: A chemotherapeutic and immunosuppressive agent.

Methotrexate: Used in cancer treatment and autoimmune diseases.

Compared to these compounds, this compound has a distinct mechanism of action and a unique profile of immunosuppressive effects .

生物活性

Oxisuran, a compound with immunosuppressive properties, has garnered attention for its potential applications in clinical settings, particularly in transplantation and autoimmune disorders. This article explores the biological activity of this compound, drawing from various studies, case reports, and clinical findings.

Overview of this compound

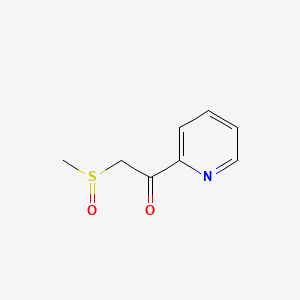

This compound (chemical structure: 2-[(methylsulfinyl)acetyl]pyridine) is known primarily as an immunosuppressant. Its mechanism of action involves the modulation of immune responses, specifically targeting the afferent limb of the immune system. This activity positions this compound as a candidate for preventing organ rejection in transplant patients and managing conditions characterized by excessive immune activation.

Clinical Studies

- Immunological Responsiveness : A study evaluated the effects of this compound on human immunological responsiveness in nine patients receiving doses ranging from 5 to 90 mg/kg over periods of 5 to 40 weeks. The results indicated that while bone marrow cytotoxicity and lymphopenia were not observed, primary cellular immune reactivity was significantly suppressed. Allogenic skin graft survival was extended to a mean of 30.7 days .

- Humoral Immunity : The study also reported that both IgG and IgM responses to primary typhoid immunization were inhibited, highlighting this compound's impact on humoral immunity .

- Differential Inhibition : this compound has been identified as a differential inhibitor of cell-mediated hypersensitivity, effectively suppressing allograft rejection without causing significant suppression of humoral immunity .

Pharmacodynamics and Metabolism

Research on the pharmacodynamics and biotransformation of this compound in rat models has provided insights into its metabolic pathways and biological effects. It was found that this compound maintains immunosuppressive activity in rats, suggesting similar potential effects in humans .

Case Report Analysis

A notable case involved a patient experiencing unusual drug screening results where this compound's presence was suspected due to its sedative effects and altered mental state. This highlights the importance of recognizing this compound's potential side effects in clinical settings, including confusion and hallucinations .

Side Effects and Safety Profile

The safety profile of this compound includes several reported side effects such as:

- CNS Reactions : Symptoms like agitation, confusion, and insomnia have been documented .

- Hematological Effects : Isolated cases of neutropenia and jaundice necessitate regular monitoring during long-term therapy .

- Potential for Severe Reactions : Serious adverse effects can occur, including blood dyscrasias; thus, careful patient selection is crucial .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Immunosuppression | Suppresses primary cellular immune reactivity |

| Humoral Immunity Impact | Inhibits IgG and IgM responses |

| Graft Survival | Prolongs allogenic skin graft survival |

| CNS Effects | Agitation, confusion, insomnia |

| Hematological Effects | Risk of neutropenia and jaundice |

特性

CAS番号 |

27302-90-5 |

|---|---|

分子式 |

C8H9NO2S |

分子量 |

183.23 g/mol |

IUPAC名 |

2-methylsulfinyl-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |

InChIキー |

DSWLRNLRVBAVFC-UHFFFAOYSA-N |

SMILES |

CS(=O)CC(=O)C1=CC=CC=N1 |

正規SMILES |

CS(=O)CC(=O)C1=CC=CC=N1 |

外観 |

Solid powder |

Key on ui other cas no. |

27302-90-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Oxisuran; W 6495; W-6495; W6495; NSC 356716; BRN 1526159. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。